molecular formula C7H11N3O B3026733 4-(1,3,4-Oxadiazol-2-yl)piperidine CAS No. 1082413-19-1

4-(1,3,4-Oxadiazol-2-yl)piperidine

Cat. No.: B3026733
CAS No.: 1082413-19-1
M. Wt: 153.18 g/mol
InChI Key: YDKMMXBPUCTFTD-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to an oxadiazole ring. The molecular formula of this compound is C7H11N3O, and it has a molecular weight of 153.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-Oxadiazol-2-yl)piperidine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3,4-Oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to the formation of new compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring.

Properties

IUPAC Name

2-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKMMXBPUCTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651193
Record name 4-(1,3,4-Oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082413-19-1
Record name 4-(1,3,4-Oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,3,4-Oxadiazol-2-yl)piperidine
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4-(1,3,4-Oxadiazol-2-yl)piperidine
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4-(1,3,4-Oxadiazol-2-yl)piperidine
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4-(1,3,4-Oxadiazol-2-yl)piperidine
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4-(1,3,4-Oxadiazol-2-yl)piperidine

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